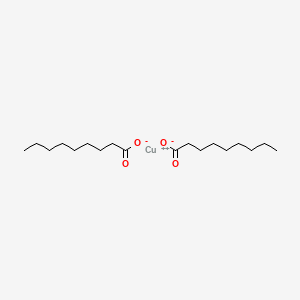
Aluminum, tris(2,2-dimethylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum, tris(2,2-dimethylpropyl)-: is an organoaluminum compound with the chemical formula C15H33Al trineopentylaluminum . This compound is characterized by the presence of three 2,2-dimethylpropyl groups attached to an aluminum atom. It is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aluminum, tris(2,2-dimethylpropyl)- typically involves the reaction of aluminum trichloride with 2,2-dimethylpropyl lithium. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
AlCl3+3LiC5H11→Al(C5H11)3+3LiCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in specialized reactors that maintain an inert atmosphere and control temperature to optimize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Aluminum, tris(2,2-dimethylpropyl)- can undergo oxidation reactions, forming aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in various chemical reactions.
Substitution: The compound can participate in substitution reactions where the 2,2-dimethylpropyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxygen or air, often at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Various nucleophiles under controlled conditions.
Major Products:
Oxidation: Aluminum oxides.
Reduction: Reduced organic compounds.
Substitution: New organoaluminum compounds with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a catalyst in polymerization reactions.
- Acts as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology and Medicine:
- Limited direct applications, but its derivatives are studied for potential use in drug delivery systems.
Industry:
- Utilized in the production of high-performance materials.
- Employed in the synthesis of other organometallic compounds.
Mechanism of Action
The mechanism by which aluminum, tris(2,2-dimethylpropyl)- exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom can coordinate with electron-rich sites on the substrate, facilitating reactions such as polymerization or bond formation. The 2,2-dimethylpropyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Tris(dimethylamido)aluminum: Another organoaluminum compound with different substituents.
Tris(2,2-dimethylpropyl)phosphine: Similar structure but with phosphorus instead of aluminum.
Uniqueness:
- The presence of 2,2-dimethylpropyl groups provides unique steric and electronic properties.
- Its reactivity and applications differ from other organoaluminum compounds due to these substituents.
Conclusion
Aluminum, tris(2,2-dimethylpropyl)- is a versatile organoaluminum compound with significant applications in chemistry and industry Its unique structure and reactivity make it valuable for various synthetic and catalytic processes
Properties
CAS No. |
42916-36-9 |
|---|---|
Molecular Formula |
C15H33Al |
Molecular Weight |
240.40 g/mol |
IUPAC Name |
tris(2,2-dimethylpropyl)alumane |
InChI |
InChI=1S/3C5H11.Al/c3*1-5(2,3)4;/h3*1H2,2-4H3; |
InChI Key |
MYWRONRUDLXRGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C[Al](CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13831349.png)

![(3S,7R)-5-hydroxytricyclo[5.3.1.03,8]undecan-10-one;hydrochloride](/img/structure/B13831367.png)

![[2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] pentanoate](/img/structure/B13831386.png)





![1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone](/img/structure/B13831432.png)

